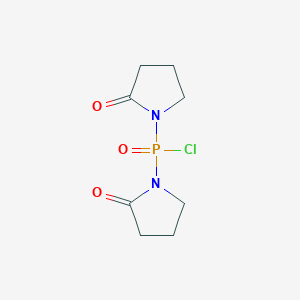
Bis(2-oxopyrrolidin-1-yl)phosphinic chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-oxopyrrolidin-1-yl)phosphinic chloride is a chemical compound with the molecular formula C6H8ClN2O5P. It is known for its role as a reagent in organic synthesis, particularly in the activation of carboxyl groups and the coupling of peptides. This compound is also referred to as a phosphinic chloride derivative and is characterized by its crystalline powder form, which is white to off-white in color .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-oxopyrrolidin-1-yl)phosphinic chloride typically involves the reaction of phosphinic chloride with 2-oxopyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere and room temperature to prevent any unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the careful control of reaction parameters such as temperature, pressure, and the use of appropriate solvents to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis(2-oxopyrrolidin-1-yl)phosphinic chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form phosphinic acid derivatives.
Substitution: It participates in substitution reactions where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
The major products formed from these reactions include phosphinic acid derivatives, substituted phosphinic chlorides, and various oxides depending on the reaction conditions and reagents used .
Scientific Research Applications
Bis(2-oxopyrrolidin-1-yl)phosphinic chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Bis(2-oxopyrrolidin-1-yl)phosphinic chloride involves the activation of carboxyl groups, facilitating the formation of peptide bonds. This compound acts as a coupling reagent, enabling the formation of amide bonds between amino acids. The molecular targets include carboxyl groups on amino acids, and the pathways involved are those related to peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
- Diphenylphosphinic chloride
- Phenylphosphonic dichloride
- Diphenyl phosphoryl chloride
- Phenyl dichlorophosphate
- Diphenylphosphinamide
- Diphenylphosphinic acid
- Diphenyl phosphate
- Hexamethylphosphoramide
Uniqueness
Bis(2-oxopyrrolidin-1-yl)phosphinic chloride is unique due to its specific structure, which allows it to efficiently activate carboxyl groups and facilitate peptide coupling. Its ability to form stable intermediates and its high reactivity make it a preferred choice in peptide synthesis compared to other similar compounds .
Properties
CAS No. |
161032-20-8 |
|---|---|
Molecular Formula |
C8H12ClN2O3P |
Molecular Weight |
250.62 g/mol |
IUPAC Name |
1-[chloro-(2-oxopyrrolidin-1-yl)phosphoryl]pyrrolidin-2-one |
InChI |
InChI=1S/C8H12ClN2O3P/c9-15(14,10-5-1-3-7(10)12)11-6-2-4-8(11)13/h1-6H2 |
InChI Key |
JNEDYOYGKYQCET-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)P(=O)(N2CCCC2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















